The History and Discovery of 1-Aminohydantoin: A Technical Guide
The History and Discovery of 1-Aminohydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminohydantoin is a pivotal heterocyclic compound that has garnered significant attention in medicinal and pharmaceutical chemistry. Its discovery and the subsequent development of its synthetic routes have been crucial, primarily due to its role as a key intermediate in the production of the antibacterial agent nitrofurantoin. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of 1-Aminohydantoin. It details experimental protocols for its synthesis, presents key quantitative data, and illustrates the synthetic pathways through clear diagrams, offering a comprehensive resource for professionals in the field.
Introduction: The Emergence of a Key Intermediate
The history of 1-Aminohydantoin is intrinsically linked to the quest for effective antibacterial agents. Its significance rose dramatically with the discovery and development of nitrofurantoin, a drug widely used for the treatment of urinary tract infections[1]. The synthesis of nitrofurantoin requires 1-Aminohydantoin as a crucial precursor, which spurred research into efficient and high-yield production methods for this hydantoin derivative[1].
Early synthetic methods for 1-Aminohydantoin were often inefficient, characterized by low yields and potentially hazardous reaction conditions[1]. These initial challenges prompted chemists to explore novel synthetic strategies, leading to the development of more streamlined and scalable processes that are still in use today. This guide will detail these historical and improved synthetic approaches, providing a comprehensive overview for researchers and process chemists.
Physicochemical Properties
1-Aminohydantoin and its hydrochloride salt are the most common forms used in synthesis. A summary of their key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 1-Aminohydantoin
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O₂ | [2][3] |
| Molecular Weight | 115.09 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 193 °C | |
| Solubility | Soluble in water and various organic solvents | |
| CAS Number | 6301-02-6 | |
| IUPAC Name | 1-aminoimidazolidine-2,4-dione |
Table 2: Physicochemical Properties of 1-Aminohydantoin Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₆ClN₃O₂ | |
| Molecular Weight | 151.55 g/mol | |
| Appearance | Pale yellow powder | |
| Melting Point | 201-205 °C (decomposes) | |
| CAS Number | 2827-56-7 | |
| IUPAC Name | 1-aminoimidazolidine-2,4-dione;hydrochloride |
Synthesis of 1-Aminohydantoin: From Historical to Modern Methods
The synthesis of 1-Aminohydantoin has evolved significantly over time. Early methods were fraught with challenges, leading to the development of more efficient routes.
Historical Synthesis Route
The initial synthesis of 1-Aminohydantoin involved the reaction of monochloroacetic acid with an excess of hydrazine. This method suffered from the formation of a significant amount of the di-substituted byproduct, hydrazinodiacetic acid, which resulted in low yields of the desired product, typically around 35-40%. This inefficient process necessitated a large excess of hydrazine and a cumbersome recovery step, making it less than ideal for large-scale production.
Improved Synthesis via Semicarbazone Condensation
A significant breakthrough in 1-Aminohydantoin synthesis was the development of a method involving the condensation of semicarbazones with ethyl monochloroacetate. This approach offers a higher yield (around 60% based on the starting hydrazine), is quicker, and avoids the hazardous hydrazine recovery stage.
The general workflow for this improved synthesis is depicted below:
Caption: Improved synthesis workflow for 1-Aminohydantoin.
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps in the improved synthesis of 1-Aminohydantoin.
Preparation of 1-Benzylideneaminohydantoin
This protocol is based on the condensation of benzaldehyde semicarbazone with ethyl monochloroacetate.
Materials:
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Benzaldehyde semicarbazone
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Sodium
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Super-dry industrial methylated spirits
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Ethyl monochloroacetate
Procedure:
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Dissolve 16.3 g of benzaldehyde semicarbazone in a solution of 2.3 g of sodium in 50 ml of super-dry industrial methylated spirits.
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To this solution, add 12.35 g of ethyl monochloroacetate, maintaining the reaction temperature at approximately 55-60 °C with stirring.
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Continue stirring the mixture at about 60 °C for 30 minutes.
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The resulting product is the sodium derivative of 1-(benzylideneamino)-hydantoin, which can be acidified to yield the free 1-(benzylideneamino)-hydantoin.
Hydrolysis of 1-Benzylideneaminohydantoin to 1-Aminohydantoin Hydrochloride
Materials:
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1-Benzylideneaminohydantoin
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Concentrated hydrochloric acid
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Water
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Absolute ethanol
Procedure:
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A mixture of 20.3 g of 1-benzylideneaminohydantoin, 250 ml of concentrated hydrochloric acid, and 250 ml of water is distilled until the distillate is free from benzaldehyde.
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The remaining solution is then evaporated to near dryness under reduced pressure.
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Absolute ethanol (50 ml) is added, and the crystalline white solid is filtered off, washed with ethanol, and dried to yield 1-aminohydantoin hydrochloride.
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The reported yield for this step is 13.3 g (88%).
Conversion of 1-Aminohydantoin Hydrochloride to Free 1-Aminohydantoin
Materials:
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1-Aminohydantoin hydrochloride
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Aqueous alkali or sodium methoxide in dry alcohol
Procedure:
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Treat 1-aminohydantoin hydrochloride with an equivalent amount of aqueous alkali or sodium methoxide in dry alcohol to neutralize the hydrochloric acid.
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1-Aminohydantoin hydrochloride can be neutralized with an alkali carbonate, evaporated to dryness, and the residue treated with hot alcohol to isolate the free 1-aminohydantoin as colorless needle crystals.
The Role of 1-Aminohydantoin in Nitrofurantoin Synthesis
The primary application of 1-Aminohydantoin is in the synthesis of the antibacterial drug nitrofurantoin.
Caption: Synthesis of Nitrofurantoin from 1-Aminohydantoin.
Experimental Protocol for Nitrofurantoin Synthesis
Materials:
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1-Aminohydantoin hydrochloride
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5-Nitro-2-furfural diethyl ester
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Hydrochloric acid
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Purified water
Procedure:
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Add hydrochloric acid and purified water to a reaction vessel and heat to 60-70 °C.
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Add 5-nitrofurfural diethyl ester and maintain the temperature at 80-85 °C for complete hydrolysis.
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Add preheated (60-70 °C) aminohydantoin.
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Maintain the reaction temperature at 90-95 °C under reflux for 40-60 minutes.
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The resulting nitrofurantoin product is then washed with purified water until the pH is neutral and dried.
Conclusion
The journey of 1-Aminohydantoin from a low-yield synthetic challenge to a readily accessible key intermediate is a testament to the advancements in organic synthesis. The development of the semicarbazone condensation route marked a significant improvement, enabling the efficient production of nitrofurantoin and contributing to its widespread use as an antibacterial agent. This guide has provided a detailed overview of the history, properties, and synthesis of 1-Aminohydantoin, offering valuable insights and practical protocols for researchers and professionals in the pharmaceutical sciences. The continued exploration of hydantoin chemistry promises further innovations in drug discovery and development.
